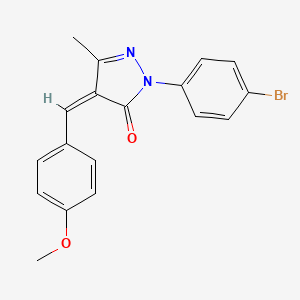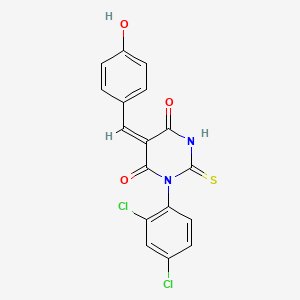
3,6-bis(2,4-dimethoxybenzylidene)-2,5-piperazinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-bis(2,4-dimethoxybenzylidene)-2,5-piperazinedione, also known as DPI, is a synthetic compound that has been widely used in scientific research. DPI belongs to the family of bisarylidene cyclic ketones and is a potent inhibitor of NADPH oxidase, an enzyme that generates reactive oxygen species (ROS) in cells.
Mechanism of Action
3,6-bis(2,4-dimethoxybenzylidene)-2,5-piperazinedione inhibits NADPH oxidase by binding to the flavin adenine dinucleotide (FAD) domain of the enzyme. This binding prevents the transfer of electrons from NADPH to FAD, which is necessary for the generation of ROS. 3,6-bis(2,4-dimethoxybenzylidene)-2,5-piperazinedione is a competitive inhibitor of NADPH oxidase and has a high affinity for the enzyme.
Biochemical and Physiological Effects
3,6-bis(2,4-dimethoxybenzylidene)-2,5-piperazinedione has been shown to have various biochemical and physiological effects in cells. By inhibiting NADPH oxidase, 3,6-bis(2,4-dimethoxybenzylidene)-2,5-piperazinedione can reduce the production of ROS and thereby modulate various cellular processes. 3,6-bis(2,4-dimethoxybenzylidene)-2,5-piperazinedione has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in macrophages. 3,6-bis(2,4-dimethoxybenzylidene)-2,5-piperazinedione has also been shown to inhibit the proliferation of cancer cells and induce apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
3,6-bis(2,4-dimethoxybenzylidene)-2,5-piperazinedione has several advantages for lab experiments. 3,6-bis(2,4-dimethoxybenzylidene)-2,5-piperazinedione is a potent inhibitor of NADPH oxidase and has a high affinity for the enzyme. 3,6-bis(2,4-dimethoxybenzylidene)-2,5-piperazinedione is also stable and can be stored for a long time. However, 3,6-bis(2,4-dimethoxybenzylidene)-2,5-piperazinedione has some limitations for lab experiments. 3,6-bis(2,4-dimethoxybenzylidene)-2,5-piperazinedione is a synthetic compound and can be expensive to produce. 3,6-bis(2,4-dimethoxybenzylidene)-2,5-piperazinedione can also have off-target effects, which can complicate the interpretation of the results.
Future Directions
There are several future directions for the use of 3,6-bis(2,4-dimethoxybenzylidene)-2,5-piperazinedione in scientific research. 3,6-bis(2,4-dimethoxybenzylidene)-2,5-piperazinedione can be used to study the role of ROS in aging and age-related diseases. 3,6-bis(2,4-dimethoxybenzylidene)-2,5-piperazinedione can also be used to study the role of ROS in stem cell differentiation and regeneration. 3,6-bis(2,4-dimethoxybenzylidene)-2,5-piperazinedione can be used in combination with other inhibitors to explore the synergistic effects of ROS inhibition. Finally, 3,6-bis(2,4-dimethoxybenzylidene)-2,5-piperazinedione can be used to develop new drugs for the treatment of diseases that are associated with ROS overproduction.
Conclusion
In conclusion, 3,6-bis(2,4-dimethoxybenzylidene)-2,5-piperazinedione is a synthetic compound that has been widely used in scientific research. 3,6-bis(2,4-dimethoxybenzylidene)-2,5-piperazinedione is a potent inhibitor of NADPH oxidase and has been used to study the role of ROS in various biological processes. 3,6-bis(2,4-dimethoxybenzylidene)-2,5-piperazinedione has several advantages for lab experiments, but also has some limitations. There are several future directions for the use of 3,6-bis(2,4-dimethoxybenzylidene)-2,5-piperazinedione in scientific research, which can lead to the development of new drugs for the treatment of diseases that are associated with ROS overproduction.
Synthesis Methods
The synthesis of 3,6-bis(2,4-dimethoxybenzylidene)-2,5-piperazinedione involves the condensation of 2,4-dimethoxybenzaldehyde with 2,5-piperazinedione in the presence of a base catalyst. The resulting product is then treated with acetic anhydride to form 3,6-bis(2,4-dimethoxybenzylidene)-2,5-piperazinedione. The yield of 3,6-bis(2,4-dimethoxybenzylidene)-2,5-piperazinedione can be improved by optimizing the reaction conditions, such as temperature, reaction time, and solvent.
Scientific Research Applications
3,6-bis(2,4-dimethoxybenzylidene)-2,5-piperazinedione has been extensively used in scientific research as a tool to study the role of ROS in various biological processes. 3,6-bis(2,4-dimethoxybenzylidene)-2,5-piperazinedione is a potent inhibitor of NADPH oxidase, which is a major source of ROS in cells. By inhibiting NADPH oxidase, 3,6-bis(2,4-dimethoxybenzylidene)-2,5-piperazinedione can reduce the production of ROS and thereby modulate various cellular processes. 3,6-bis(2,4-dimethoxybenzylidene)-2,5-piperazinedione has been used to study the role of ROS in inflammation, cancer, cardiovascular diseases, and neurodegenerative diseases.
properties
IUPAC Name |
(3E,6E)-3,6-bis[(2,4-dimethoxyphenyl)methylidene]piperazine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O6/c1-27-15-7-5-13(19(11-15)29-3)9-17-21(25)24-18(22(26)23-17)10-14-6-8-16(28-2)12-20(14)30-4/h5-12H,1-4H3,(H,23,26)(H,24,25)/b17-9+,18-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTYLMKJLKKRKBV-BEQMOXJMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=C2C(=O)NC(=CC3=C(C=C(C=C3)OC)OC)C(=O)N2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=C\2/NC(=O)/C(=C\C3=C(C=C(C=C3)OC)OC)/NC2=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-Bis(2,4-dimethoxybenzylidene)-2,5-piperazinedione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-bromo-N-(3-{N-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]ethanehydrazonoyl}phenyl)-2-furamide](/img/structure/B5912479.png)
![3-{4-[4-(2-amino-2-oxoethoxy)-3-iodo-5-methoxybenzylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzoic acid](/img/structure/B5912485.png)
![2-methyl-N-(4-{N-[(7-methyl-5-phenylpyrazolo[1,5-a]pyrimidin-3-yl)carbonyl]ethanehydrazonoyl}phenyl)-3-furamide](/img/structure/B5912488.png)
![5,5a,7,8-tetrahydro-4H-[1,2,5]oxadiazolo[3,4-e]indole-6,8a-diol 3-oxide](/img/structure/B5912490.png)
![N-(3-{N-[(2,5-dichlorophenyl)sulfonyl]ethanehydrazonoyl}phenyl)-5-methyl-2-thiophenecarboxamide](/img/structure/B5912493.png)
![2-(3,5-dichlorophenyl)-5-methyl-4-[4-(4-morpholinyl)benzylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5912498.png)
![N-(4-{N-[(4-methoxyphenyl)sulfonyl]ethanehydrazonoyl}phenyl)-2-methylbenzamide](/img/structure/B5912503.png)
![N'-(3,4-diethoxybenzylidene)-2-[5-(4-fluorophenyl)-2H-tetrazol-2-yl]acetohydrazide](/img/structure/B5912514.png)

![N-(2-(4-methoxyphenyl)-1-{[(2-methylphenyl)amino]carbonyl}vinyl)-2-furamide](/img/structure/B5912542.png)

![N-{2-(2-furyl)-1-[(4-methyl-1-piperidinyl)carbonyl]vinyl}-4-methylbenzamide](/img/structure/B5912562.png)

